molecular formula C26H19ClN2O5 B2914011 N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 902292-94-8

N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No.: B2914011
CAS No.: 902292-94-8
M. Wt: 474.9
InChI Key: DAYZAVVRBTYZJV-UHFFFAOYSA-N
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Description

This compound is a complex acetamide derivative featuring a quinoline core modified with a [1,3]dioxolo ring at positions 4,5-g, a 4-methylbenzoyl group at position 7, and an 8-oxo substituent. Such derivatives are often explored for pharmaceutical applications due to their structural diversity and ability to interact with biological targets via hydrogen bonding, π-π stacking, and halogen interactions .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O5/c1-15-2-4-16(5-3-15)25(31)20-12-29(13-24(30)28-18-8-6-17(27)7-9-18)21-11-23-22(33-14-34-23)10-19(21)26(20)32/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYZAVVRBTYZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide” typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline and 4-methylbenzoyl chloride, which undergo a series of reactions such as acylation, cyclization, and condensation under controlled conditions. Common reagents used in these reactions include catalysts like Lewis acids, solvents like dichloromethane, and bases like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique structural attributes differentiate it from related acetamide-quinoline hybrids:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Interactions/Properties
Target Compound [1,3]dioxolo ring, 4-methylbenzoyl, 8-oxo Not reported Enhanced lipophilicity, potential metabolic stability
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide (9b) 6-methoxy, 3,5-dimethylphenyl 337.6 Hydrogen bonding (amide N–H), UPLC-MS RT: 1.69 min
2-(7-Chloro-4-oxoquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide (9c) 7-chloro, 3,5-dimethylphenyl Not reported Increased halogen reactivity, potential cytotoxicity
N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide 5,7-dichloro, dicyclohexyl Not reported Cl···Cl halogen contacts (3.4675 Å), planar quinoline core
  • Dioxolo Ring vs. Halogen/Methoxy Groups : The [1,3]dioxolo ring in the target compound may reduce ring strain compared to halogenated analogues (e.g., 9c) while improving solubility over fully aromatic systems. In contrast, chloro or methoxy substituents (as in 9b and 9c) enhance electrophilicity and intermolecular interactions .

Spectral and Crystallographic Data

  • NMR Trends : The target compound’s ¹H NMR would likely show resonances for the dioxolo methylene (δ ~5.10 ppm, as in 9b) and aromatic protons influenced by the 4-methylbenzoyl group (δ ~7.20–7.90 ppm) .
  • Crystallography: Analogues like the N,N-dicyclohexyl derivative exhibit planar quinoline cores and intermolecular hydrogen bonds (C–H···O) critical for crystal packing . The target compound’s 8-oxo group may similarly participate in hydrogen bonding.

Biological Activity

N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex organic compound with potential biological activity. Understanding its pharmacological effects is essential for assessing its utility in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H19ClN2O4C_{24}H_{19}ClN_{2}O_{4}, with a molecular weight of approximately 438.87 g/mol. It features a chlorophenyl group and a quinoline derivative, which are known to exhibit various biological activities.

PropertyValue
Molecular FormulaC24H19ClN2O4
Molecular Weight438.87 g/mol
IUPAC NameThis compound
CAS Number[To be determined]

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and the modulation of mitochondrial membrane potential.
  • Case Study : A study demonstrated that a related quinoline derivative inhibited the proliferation of various cancer cell lines (e.g., A431 human epidermoid carcinoma cells) in a dose-dependent manner, suggesting that similar mechanisms may be applicable to our compound of interest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that derivatives of quinoline exhibit activity against a range of bacterial strains.

  • Testing Methods : Disc diffusion and minimum inhibitory concentration (MIC) assays have been utilized to assess antimicrobial efficacy.
  • Findings : In vitro studies revealed that certain structural modifications in quinoline derivatives enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with similar structures have shown promise in modulating inflammatory responses.

  • Biological Assays : The effectiveness of these compounds in reducing pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) was assessed using ELISA techniques.
  • Results : Some derivatives exhibited significant anti-inflammatory effects, potentially through the inhibition of NF-kB signaling pathways.

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